Enhanced Antitrichomonal Activity: Bis-Carbodithioate Derivative Outperforms Mono-Substituted Analog
In a comparative evaluation of synthesized piperazine-based dithiocarbamates, the 1,4-bis(carbodithioate) derivative (Compound 24), which incorporates the symmetrical dual-substitution architecture characteristic of 1,4-piperazinedicarbothioic acid derivatives, demonstrated approximately 10-fold greater antitrichomonal potency than its mono-substituted counterpart (Compound 18) [1]. Both compounds were tested under identical assay conditions against Trichomonas vaginalis, with the bis-substituted structure achieving a substantially lower minimum inhibitory concentration (MIC) [1].
| Evidence Dimension | Antitrichomonal activity (MIC against Trichomonas vaginalis) |
|---|---|
| Target Compound Data | 0.14 mM (Compound 24: 1-benzyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1,4-bis(carbodithioate)) |
| Comparator Or Baseline | 1.38 mM (Compound 18: benzyl 4-(2-(piperidin-1-yl)ethyl) piperazine-1-(carbodithioate)) |
| Quantified Difference | ~10-fold improvement in potency (MIC reduction from 1.38 mM to 0.14 mM) |
| Conditions | In vitro antitrichomonal assay; compound concentrations tested as reported; activity measured as MIC |
Why This Matters
This 10-fold potency differential demonstrates that the 1,4-bis-substituted scaffold is not functionally interchangeable with mono-substituted variants, directly impacting selection for antiparasitic lead development programs.
- [1] Jangir S, Bala V, Lal N, Kumar L, Sarswat A, Kumar L, Kushwaha B, Singh P, Shukla PK, Maikhuri JP, Gupta G, Sharma VL. A unique dithiocarbamate chemistry during design & synthesis of novel sperm-immobilizing agents. Organic & Biomolecular Chemistry. 2014;12(19):3090-3099. PMID: 24705515. DOI: 10.1039/c4ob00005f. View Source
